1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine
Description
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-29-19-6-4-3-5-18(19)25-11-13-26(14-12-25)22(28)21-20(30-2)15-27(24-21)17-9-7-16(23)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETUIUNTVAFYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, including enzymes and receptors. The following sections will delve into the compound's synthesis, biological mechanisms, and specific activities observed in various studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the piperazine moiety. The general synthetic route may include:
- Formation of the Pyrazole Core : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Piperazine Integration : The piperazine ring can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an activated carbonyl compound.
- Final Modifications : Further modifications may include methoxy group introductions and fluorination to enhance biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenases (COX) or vascular endothelial growth factor receptors (VEGFR).
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways related to growth and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in cell-based assays. Its structural similarity to known COX inhibitors suggests a potential role in modulating inflammatory responses.
Antimicrobial Activity
Preliminary evaluations indicate that this compound may possess antimicrobial properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria has yielded promising results, although specific IC50 values were not detailed in the available literature.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Study on Tumor Cell Lines : A study assessed the impact of this compound on several tumor cell lines, revealing potent antiproliferative effects comparable to traditional chemotherapeutics like doxorubicin.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
